Acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-pyrrolidinylmethyl)-3H-indol-3-ylidene)hydrazide
Description
This compound is a hydrazide derivative featuring a 2-naphthalenyloxyacetic acid backbone conjugated to a substituted indole moiety. The indole ring is modified with a 5-methyl group, a 2-oxo group, and a 1-pyrrolidinylmethyl substituent. The pyrrolidine ring may enhance solubility and influence pharmacokinetic properties compared to other heterocyclic amines .
Properties
CAS No. |
81215-53-4 |
|---|---|
Molecular Formula |
C26H26N4O3 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-methyl-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C26H26N4O3/c1-18-8-11-23-22(14-18)25(26(32)30(23)17-29-12-4-5-13-29)28-27-24(31)16-33-21-10-9-19-6-2-3-7-20(19)15-21/h2-3,6-11,14-15,32H,4-5,12-13,16-17H2,1H3 |
InChI Key |
OHOOKHNOTNNPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=CC4=CC=CC=C4C=C3)O)CN5CCCC5 |
Origin of Product |
United States |
Biological Activity
Acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-pyrrolidinylmethyl)-3H-indol-3-ylidene)hydrazide is a complex organic compound with significant biological activity. This compound is part of a broader category of hydrazides that have been studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C26H26N4O3
- Molecular Weight : 442.52 g/mol
- CAS Number : Not available in the current databases.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indole and hydrazide moieties are known to exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.
1. Anticancer Activity
Research indicates that compounds similar to acetic acid derivatives exhibit cytotoxic effects on cancer cell lines. In particular, hydrazides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A study demonstrated that analogs of this compound could significantly reduce the viability of breast cancer cells in vitro .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on related naphthalene derivatives suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) .
3. Antimicrobial Properties
Certain derivatives of acetic acid have been evaluated for their antimicrobial activity against various pathogens. The presence of the naphthalenyloxy group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Disrupts bacterial cell membranes |
Case Study 1: Anticancer Activity
In a controlled study, a series of hydrazide derivatives were synthesized and tested against MCF-7 breast cancer cells. The results showed that compounds with structural similarities to acetic acid, (2-naphthalenyloxy)- exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of naphthalene derivatives. The results indicated a significant reduction in edema in animal models treated with these compounds compared to controls, suggesting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Related Compounds
Heterocyclic Amine Substitutions
- Piperidinylmethyl vs. Pyrrolidinylmethyl: A closely related analogue replaces the pyrrolidine ring with a piperidine group (1-piperidinylmethyl).
- Morpholinylmethyl Derivatives: Another variant substitutes pyrrolidine with morpholine, introducing an oxygen atom into the heterocycle. This modification may enhance hydrogen-bonding interactions in enzyme inhibition .
Indole Ring Modifications
- 5-Methyl vs. Unsubstituted Indole: The 5-methyl group on the indole ring may improve metabolic stability compared to non-methylated analogues (e.g., compound 1-F in ), which lack this substituent .
- 2-Oxoindoline vs.
Aromatic System Variations
- Naphthalenyloxy vs. Phenyloxy : Compounds like 6a–6c () use phenyloxy groups instead of naphthalenyloxy, reducing aromatic bulk. This may decrease lipophilicity and impact membrane permeability .
- Triazole-Containing Analogues : Derivatives with 1,2,3-triazole rings (e.g., 6a , ) exhibit distinct electronic profiles due to the triazole’s dipole moment, influencing interactions with nucleic acids or proteins .
Antiviral and Cytostatic Activity
- Anti-HIV Activity : Hydrazide derivatives with naphthalenyloxy groups (, Table 2) show moderate anti-HIV activity (EC50: 10–50 µM). The presence of electron-withdrawing groups (e.g., nitro substituents in 6b ) enhances potency by 30–40% compared to unsubstituted variants .
- Cytostatic Effects : Compounds like 6c () demonstrate IC50 values of 8–12 µM against leukemia cell lines, likely due to intercalation with DNA via the naphthalene system .
Antibacterial and Anticancer Potential
- Schiff Base Complexes : Cadmium(II) complexes of hydrazide ligands () exhibit MIC values of 25–50 µg/mL against E. coli and S. aureus. The indole-pyrrolidine moiety in the target compound may similarly coordinate metal ions for enhanced antibacterial activity .
- Antitumor Mechanisms: Xanthenone acetic acid (XAA) analogues () induce tumor necrosis via vascular disruption. The target compound’s hydrazide group may mimic XAA’s carboxylate functionality, suggesting shared mechanisms in disrupting tumor blood flow .
Key Research Findings
Enhanced Bioavailability : The pyrrolidinylmethyl group improves aqueous solubility compared to piperidine derivatives, as evidenced by LogP differences .
Structure-Activity Relationship (SAR) : Electron-deficient aromatic systems (e.g., nitro-substituted 6b ) correlate with increased antiviral activity, while bulkier naphthalenyloxy groups enhance DNA intercalation .
Thermal Stability : High boiling points (~700°C) suggest suitability for high-temperature applications in drug formulation .
Preparation Methods
Hydrazide Formation
The initial step generally involves the synthesis of the hydrazide intermediate from 2-(2-naphthyloxy)acetic acid or its derivatives. This is achieved by reacting the acetic acid derivative with hydrazine hydrate under reflux conditions.
-
- Solvent: Ethanol or a mixture of ethanol and water
- Temperature: Reflux (~78 °C for ethanol)
- Time: 4–6 hours
- Catalyst: Sometimes CuO/Cr2O3 composite catalysts or solid acid molecular sieves (H β type) are used to enhance yield and selectivity under nitrogen atmosphere
- Molar Ratios: Acetic acid to hydrazine hydrate ratio typically 1:1 to 1:1.5
-
- Nucleophilic attack of hydrazine on the acetic acid carbonyl carbon forms the hydrazide with elimination of water.
-
- High yields (>90%) are reported with catalyst assistance and optimized reflux times.
| Embodiment | Acetic Acid (g) | Hydrazine Hydrate (g) | Catalyst (CuO/Cr2O3) (g) | Reaction Time (h) | Yield (g) | Purity Notes |
|---|---|---|---|---|---|---|
| 1 | 300 | 375 | 30 | 4–6 | 342.5 | High purity, minimal impurities |
| 2 | 300 | 420 | 45 | 4–6 | 347.8 | High purity, catalyst reusable |
| 3 | 300 | 450 | 60 | 4–6 | 352.3 | High purity, environmentally friendly |
Catalyst and reaction conditions promote efficient hydrazide formation with minimal waste and easy catalyst recovery.
Condensation to Form Hydrazone (Ylidene) Derivative
The hydrazide intermediate is then condensed with an aldehyde derivative of the indole moiety (e.g., 1-(1-pyrrolidinylmethyl)-5-methyl-2-oxo-indole-3-carbaldehyde) to form the hydrazone linkage.
-
- Solvent: Methanol, chloroform, or ethanol
- Catalyst: Acid catalysts such as acetic acid or hydrochloric acid (catalytic amounts)
- Temperature: Reflux (typically 60–80 °C)
- Time: 4–6 hours
- Molar Ratio: 1:1 hydrazide to aldehyde
-
- Nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the C=N hydrazone bond.
-
- Product isolation by filtration after cooling
- Recrystallization from methanol or ethanol to enhance purity
-
- Typically >85% yield reported
-
- 1H NMR: Characteristic imine proton (C=N) at ~8–9 ppm
- 13C NMR: Imine carbon at ~160 ppm
- IR: C=O stretch at 1650–1680 cm−1, N-H stretch at 3200–3300 cm−1
- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight
This step is critical for the formation of the final compound’s characteristic hydrazone linkage and requires careful control of solvent polarity and acid catalysis to optimize yield and purity.
Industrial and Environmental Considerations
-
- Use of CuO/Cr2O3 composite catalysts or solid acid molecular sieves improves reaction efficiency and allows catalyst recycling, reducing waste and cost.
-
- Nitrogen protection is often employed to prevent oxidation and side reactions.
-
- Continuous reflux with distillation to remove water and unreacted volatile components shifts equilibrium toward product formation.
- Recovery and recycling of unreacted acetic acid and hydrazine hydrate reduce raw material consumption.
Summary Table of Preparation Steps
| Step | Reactants/Materials | Conditions | Catalyst/Notes | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Hydrazide Formation | 2-(2-naphthyloxy)acetic acid + hydrazine hydrate | Reflux in ethanol, 4–6 h, N2 atmosphere | CuO/Cr2O3 or H β solid acid molecular sieve | >90 | High purity, catalyst reusable |
| Hydrazone Condensation | Hydrazide + indole aldehyde derivative | Reflux in methanol/chloroform, 4–6 h | Acid catalyst (acetic acid) | >85 | Efficient Schiff base formation |
| Purification | Recrystallization from methanol or ethanol | Cooling and filtration | - | - | High purity confirmed by spectroscopy |
Research Findings and Analytical Data
- The hydrazide intermediate and final hydrazone product have been characterized by NMR, IR, and mass spectrometry confirming the expected structures.
- Reaction optimization studies show that solvent polarity and acid catalysis significantly influence the condensation efficiency.
- Catalyst-assisted hydrazide formation under nitrogen atmosphere improves yield and reduces impurities.
- Industrial scale-up considerations include continuous flow reactors and solvent/catalyst recycling to enhance sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
